molecular formula C20H12F4N4O2 B7055985 1-(4-fluorophenyl)-N-[4-(1,3-oxazol-2-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide

1-(4-fluorophenyl)-N-[4-(1,3-oxazol-2-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide

Cat. No.: B7055985
M. Wt: 416.3 g/mol
InChI Key: LVQVSVOJDDNYCA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[4-(1,3-oxazol-2-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, an oxazolylphenyl group, and a trifluoromethylpyrazole moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-[4-(1,3-oxazol-2-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the condensation of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Fluorophenyl and Oxazolylphenyl Groups: These groups can be introduced through Suzuki or Heck coupling reactions, utilizing appropriate boronic acids or halides.

    Formation of the Carboxamide: The final step involves the amidation reaction, where the carboxylic acid derivative of the pyrazole is reacted with an amine to form the carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-N-[4-(1,3-oxazol-2-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Amines and other reduced forms of the original compound.

    Substitution Products: Halogenated or otherwise substituted aromatic derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-[4-(1,3-oxazol-2-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[4-(1,3-oxazol-2-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-[4-(1,3-oxazol-2-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide
  • 1-(4-bromophenyl)-N-[4-(1,3-oxazol-2-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide

Comparison: Compared to its analogs, 1-(4-fluorophenyl)-N-[4-(1,3-oxazol-2-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, often enhancing its bioactivity and selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[4-(1,3-oxazol-2-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N4O2/c21-13-3-7-15(8-4-13)28-17(20(22,23)24)16(11-26-28)18(29)27-14-5-1-12(2-6-14)19-25-9-10-30-19/h1-11H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQVSVOJDDNYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)NC(=O)C3=C(N(N=C3)C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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